molecular formula C8H12O3 B14242839 3-methoxyprop-2-enyl 2-methylprop-2-enoate CAS No. 391679-31-5

3-methoxyprop-2-enyl 2-methylprop-2-enoate

Katalognummer: B14242839
CAS-Nummer: 391679-31-5
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: XLBCXIJUZODAJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methoxyprop-2-enyl 2-methylprop-2-enoate is an organic compound with the molecular formula C8H12O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-methoxyprop-2-enyl 2-methylprop-2-enoate can be synthesized through the esterification of 3-methoxyprop-2-enol with 2-methylprop-2-enoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of advanced distillation techniques helps in the separation and purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-methoxyprop-2-enyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or ethers depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-methoxyprop-2-enyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and ability to form stable products.

Wirkmechanismus

The mechanism of action of 3-methoxyprop-2-enyl 2-methylprop-2-enoate involves its reactivity with various nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of different products depending on the reaction conditions. The methoxy group can also participate in reactions, further diversifying the compound’s reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    But-3-enyl 2-methylprop-2-enoate: Similar in structure but with a different alkyl group.

    Methyl 2-methylprop-2-enoate: Lacks the methoxy group, leading to different reactivity.

    3-Isocyanatopropyl 2-methylprop-2-enoate: Contains an isocyanate group, which significantly alters its chemical properties.

Uniqueness

3-methoxyprop-2-enyl 2-methylprop-2-enoate is unique due to the presence of both a methoxy group and an ester group, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

391679-31-5

Molekularformel

C8H12O3

Molekulargewicht

156.18 g/mol

IUPAC-Name

3-methoxyprop-2-enyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H12O3/c1-7(2)8(9)11-6-4-5-10-3/h4-5H,1,6H2,2-3H3

InChI-Schlüssel

XLBCXIJUZODAJP-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OCC=COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.